N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide
Brand Name: Vulcanchem
CAS No.: 67519-71-5
VCID: VC15905464
InChI: InChI=1S/C8H19Cl2NOSi2/c1-8(12)11(6-13(2,3)9)7-14(4,5)10/h6-7H2,1-5H3
SMILES:
Molecular Formula: C8H19Cl2NOSi2
Molecular Weight: 272.32 g/mol

N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide

CAS No.: 67519-71-5

Cat. No.: VC15905464

Molecular Formula: C8H19Cl2NOSi2

Molecular Weight: 272.32 g/mol

* For research use only. Not for human or veterinary use.

N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide - 67519-71-5

Specification

CAS No. 67519-71-5
Molecular Formula C8H19Cl2NOSi2
Molecular Weight 272.32 g/mol
IUPAC Name N,N-bis[[chloro(dimethyl)silyl]methyl]acetamide
Standard InChI InChI=1S/C8H19Cl2NOSi2/c1-8(12)11(6-13(2,3)9)7-14(4,5)10/h6-7H2,1-5H3
Standard InChI Key MNUCHHPNVJXEPG-UHFFFAOYSA-N
Canonical SMILES CC(=O)N(C[Si](C)(C)Cl)C[Si](C)(C)Cl

Introduction

Chemical Identification and Molecular Framework

N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide belongs to the class of organosilicon amides. Its molecular formula is C₈H₁₉Cl₂NOSi₂, with a molecular weight of 272.32 g/mol . The compound’s structure deviates from initial linear acetamide derivatives due to intramolecular cyclization, forming a novel heterocycle (Figure 1) .

Table 1: Key Identifiers of N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide

PropertyValue
CAS Number67519-71-5
Molecular FormulaC₈H₁₉Cl₂NOSi₂
Exact Mass271.038 g/mol
PSA (Polar Surface Area)20.31 Ų
LogP (Partition Coefficient)3.64

The corrected structure, determined via X-ray crystallography, features a five-membered ring where the silicon atom bridges the amide oxygen and nitrogen, creating a fused O–Si–N system . This structural rearrangement contrasts with earlier reports of a linear bis-silylated acetamide, highlighting the importance of advanced analytical techniques in resolving complex molecular architectures.

Structural Elucidation and Crystallographic Correction

Key Structural Features:

  • Cyclic Core: A five-membered ring comprising O–Si–N–C–Si atoms.

  • Chloro Substituents: Two chlorine atoms bonded to silicon centers.

  • Steric Effects: Dimethyl groups on silicon create steric hindrance, influencing reactivity.

This structural revision underscores the propensity of silicon to participate in ring-forming reactions, a behavior less common in carbon analogues. The cyclization likely arises from the nucleophilic attack of the amide oxygen on electrophilic silicon, driven by the leaving group ability of chloride .

Synthesis and Manufacturing

  • Silylation of Acetamide: Reacting acetamide with chlorosilanes in the presence of a base (e.g., triethylamine) .

  • Cyclization: Intramolecular Si–O bond formation under controlled conditions .

For example, the linear precursor N,N-bis(chloromethyl)acetamide (CAS 56343-50-1) could theoretically react with chlorodimethylsilane to form the target compound, though side reactions may favor cyclization . Industrial-scale production remains unverified, likely due to the compound’s niche applications and structural complexity.

Physicochemical Properties

Experimental data on this compound’s physical properties are sparse. Extrapolating from related silyl acetamides:

Predicted Properties:

  • Solubility: Likely miscible with polar aprotic solvents (e.g., acetonitrile, THF) due to the polar amide group.

  • Thermal Stability: Susceptible to hydrolysis and thermal decomposition above 100°C, common in chlorosilanes .

  • Reactivity: The Si–Cl bonds are prone to nucleophilic substitution, enabling functionalization at silicon centers.

Table 2: Comparative Properties of Silylated Acetamides

CompoundBoiling PointStabilityKey Functional Groups
N,O-Bis(trimethylsilyl)acetamide 71–73°C/35 mmHgMoisture-sensitiveSi–O, Si–N
N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide N/AThermally labileSi–Cl, Si–N

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